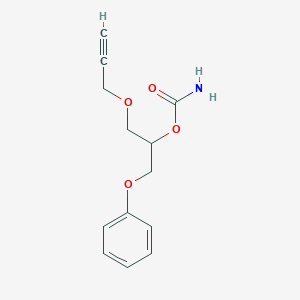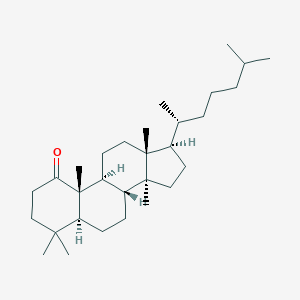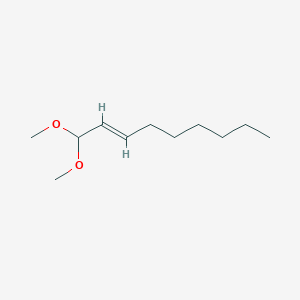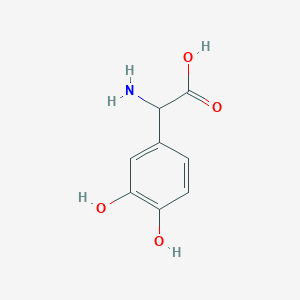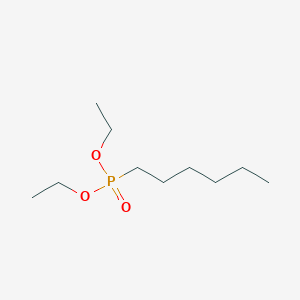
Hexylphosphonic acid diethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phosphonic acid diethyl esters is described in several papers. For instance, a multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters is reported using salicylaldehydes, malononitrile, and triethyl phosphite with potassium phosphate as a catalyst . Another paper describes the diastereoselective synthesis of protected diethyl 1-amino-2-hydroxyalkylphosphonates from metallated diethyl isothiocyanomethylphosphonate and aldehydes . Additionally, the synthesis of enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogues of 4-hydroxyglutamic acids, involves Abramov reactions and separation of diastereoisomeric diphosphonates .
Molecular Structure Analysis
The molecular structures of various phosphonic acid diethyl esters have been analyzed using different techniques. NMR spectroscopy has been used to determine the solution conformations of 2-amino-1-hydroxy-2-aryl ethylphosphonic acids and their diethyl esters, revealing intramolecular hydrogen bonding . X-ray crystallography has been employed to solve the crystal structures of certain diethyl esters of phosphonic acids, showing centrosymmetric dimers of hydrogen-bonded molecules .
Chemical Reactions Analysis
Phosphonic acid diethyl esters undergo a variety of chemical reactions. For example, diethyl 1-diazomethylphosphonate undergoes 1,3-dipolar addition onto a CN double bond to form triazolinyl and aziridinyl phosphonates . Stereoselective acetylation of a hydroxyalkylphosphonic acid diethyl ester has been achieved using lipase from Geotrichum candidum . Furthermore, reactions of 2,3-epoxyphosphonates with nucleophiles yield 2-hydroxy-3-substituted alkylphosphonic esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonic acid diethyl esters are diverse. A study on α-Hydroxyphosphonate acid ester discusses its synthesis, supramolecular structure, spectral properties, and correlation between nonlinear optic, thermochemistry, and thermal behavior using both experimental and DFT approaches . The thermal decomposition behavior of these compounds can be analyzed by TGA, and their spectral properties can be studied using techniques like FT-IR, NMR, and UV-Vis spectroscopy .
Applications De Recherche Scientifique
-
Environmental Sciences
- Application : Phosphinic and phosphonic acids are used as intermediates and biologically active compounds . They can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation .
- Method : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
-
Organic Chemistry
-
Biological Sciences
- Application : Phosphinic and phosphonic acids are known as antibacterial agents . Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir, and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
- Method : These compounds are typically administered as part of a pharmaceutical regimen. The specific method of application would depend on the disease being treated and the specific drug formulation .
- Results : These compounds have shown effectiveness in treating a variety of diseases, including viral infections and neurological disorders .
-
Pharmaceutical Sciences
- Application : P-esters include antimalarial agents , anticancer agents , and angiotensin-converting enzyme (ACE) inhibitors .
- Method : These compounds are typically administered as part of a pharmaceutical regimen. The specific method of application would depend on the disease being treated and the specific drug formulation .
- Results : These compounds have shown effectiveness in treating a variety of diseases, including malaria, cancer, and hypertension .
-
Synthesis of Biologically Important Phosphorus Compounds
- Application : H-phosphonate mono- and diesters are used in the synthesis of biologically important phosphorus compounds .
- Method : The reactions of H-phosphonate esters may involve heterolytic breaking of the P–H bond which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc .
- Results : These compounds have been successfully applied for the synthesis of metallacarborane, chromenone, thioctic acid, porphyrin, and flavin phosphorus esters .
-
Preparation of H-Phosphonate Mono- and Diesters
- Application : H-phosphonate mono- and diesters are prepared from phosphonic acid .
- Method : Depending on the conditions and type of the reagents used, the reactions of H-phosphonate esters may involve heterolytic breaking of the P–H bond, P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.), or O–C bond scission, e.g., dealkylation .
- Results : The monoesters show considerable resistance to oxidation, base- and acid-catalyzed hydrolysis, or solvolysis .
Orientations Futures
While specific future directions for Hexylphosphonic acid diethyl ester were not found in the retrieved sources, phosphonates in general have a wide range of applications in fields like medicine, materials, and chemical biology . Their unique properties make them valuable for future research and development.
Propriétés
IUPAC Name |
1-diethoxyphosphorylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJWLDQIIFQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167209 | |
| Record name | Hexylphosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethoxyphosphorylhexane | |
CAS RN |
16165-66-5 | |
| Record name | Diethyl P-hexylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylphosphonic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016165665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylphosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





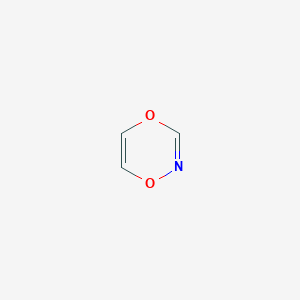

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
